(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
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Description
(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B by binding in the catalytic and second aryl binding site of the PTP1B . This interaction inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling.
Pharmacokinetics
The compound has shown good in vitro ptp1b inhibitory activity and in vivo antihyperglycemic efficacy , suggesting that it has favorable pharmacokinetic properties.
Result of Action
The compound has displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM . It also exhibited good antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound can effectively enhance insulin and leptin signaling, leading to improved glucose homeostasis and energy balance.
Properties
IUPAC Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-23-9-8-20-14-7-6-13(18-11(2)21)10-15(14)24-17(20)19-16(22)12-4-5-12/h6-7,10,12H,3-5,8-9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEDZZJOVGYMRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.